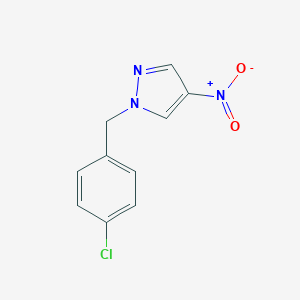

1-(4-chlorobenzyl)-4-nitro-1H-pyrazole

Description

BenchChem offers high-quality 1-(4-chlorobenzyl)-4-nitro-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-chlorobenzyl)-4-nitro-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

1-[(4-chlorophenyl)methyl]-4-nitropyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3O2/c11-9-3-1-8(2-4-9)6-13-7-10(5-12-13)14(15)16/h1-5,7H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOQFIHRRAOBNEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=C(C=N2)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physicochemical Profiling and Synthetic Methodologies of 1-(4-Chlorobenzyl)-4-nitro-1H-pyrazole: A Core Building Block in Medicinal Chemistry

Executive Summary

In the landscape of modern drug discovery, the pyrazole ring represents a privileged scaffold, frequently deployed to modulate physicochemical properties and enhance target binding affinity. Specifically, 1-(4-chlorobenzyl)-4-nitro-1H-pyrazole (CAS: 333311-65-2) serves as a highly versatile, electrophilically activated building block[1]. The strategic placement of the electron-withdrawing nitro group at the C4 position, combined with the lipophilic 4-chlorobenzyl moiety at the N1 position, creates a unique molecular architecture. This technical whitepaper details the physicochemical properties, mechanistic synthesis, and downstream reduction protocols of this compound, providing a comprehensive guide for researchers and drug development professionals.

Physicochemical Properties & Molecular Descriptors

Understanding the foundational properties of 1-(4-chlorobenzyl)-4-nitro-1H-pyrazole is critical for predicting its behavior in organic synthesis and its pharmacokinetic potential as an Active Pharmaceutical Ingredient (API) precursor. The 4-chlorobenzyl group imparts significant lipophilicity, while the nitro-pyrazole core dictates the electronic distribution and dipole moment[2].

Table 1: Quantitative Physicochemical Data

| Property | Value | Scientific Implication |

| Chemical Name | 1-(4-Chlorobenzyl)-4-nitro-1H-pyrazole | Standard IUPAC nomenclature. |

| CAS Number | 333311-65-2 | Unique registry identifier for procurement and safety[1]. |

| Molecular Formula | C10H8ClN3O2 | Defines the atomic composition and exact mass[2]. |

| Molecular Weight | 237.64 g/mol | Low molecular weight ensures downstream API remains within Lipinski's Rule of 5[2]. |

| Heavy Atom Count | 16 | Indicates a compact structural footprint. |

| H-Bond Acceptors | 3 | Nitro oxygens and the N2 pyrazole nitrogen act as potent hydrogen bond acceptors. |

| H-Bond Donors | 0 | The N1 position is alkylated, eliminating the native pyrazole H-bond donor capacity. |

| Rotatable Bonds | 3 | Confers moderate conformational flexibility, allowing the benzylic ring to adapt to receptor pockets. |

Mechanistic Synthetic Workflow

The primary synthetic route to 1-(4-chlorobenzyl)-4-nitro-1H-pyrazole relies on the regioselective N-alkylation of the ambident nucleophile, 4-nitro-1H-pyrazole, using 4-chlorobenzyl chloride[3].

Mechanistic workflow for the synthesis and reduction of 1-(4-chlorobenzyl)-4-nitro-1H-pyrazole.

Experimental Protocol: Regioselective N-Alkylation

This protocol is engineered as a self-validating system, ensuring that each step provides visual or analytical feedback to the synthetic chemist.

Step 1: Preparation of the Pyrazolate Anion

-

Action: In a flame-dried reaction vessel purged with argon, dissolve 1.0 equivalent of 4-nitro-1H-pyrazole in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.5 M concentration. Add 2.5 equivalents of finely powdered Potassium Carbonate (K₂CO₃)[3].

-

Causality & E-E-A-T Insight: 4-nitro-1H-pyrazole possesses a highly acidic N-H proton (pKa ~9.6) due to the strong electron-withdrawing resonance of the C4-nitro group. K₂CO₃ is selected as a mild, insoluble base that heterogeneously deprotonates the pyrazole without triggering unwanted side reactions. Anhydrous DMF is critical; as a polar aprotic solvent, it strongly solvates the potassium cation, leaving the generated pyrazolate anion "naked" and highly nucleophilic[3].

Step 2: Electrophilic Addition via SN2 Displacement

-

Action: Introduce 1.3 equivalents of 4-chlorobenzyl chloride dropwise via syringe. Heat the reaction mixture to 80–90 °C and stir for 8 hours[3].

-

Causality & E-E-A-T Insight: The benzylic carbon of 4-chlorobenzyl chloride is highly activated for Bimolecular Nucleophilic Substitution (SN2). Heating to 80–90 °C provides the necessary activation energy to overcome the steric hindrance of the benzyl group. Self-Validation: Reaction progress should be monitored via TLC (typically 7:1 Hexanes/EtOAc); the disappearance of the highly polar starting material and the emergence of a faster-running UV-active spot confirms conversion[3].

Step 3: Quenching and Liquid-Liquid Extraction

-

Action: Cool the mixture to room temperature. Quench by pouring into a 5x volume of ice-cold distilled water. Extract the aqueous layer with three portions of chloroform or ethyl acetate[3].

-

Causality & E-E-A-T Insight: Water serves a dual purpose: it neutralizes any unreacted base and acts as a potent anti-solvent for DMF, driving the lipophilic product into the organic phase. Multiple aqueous washes of the combined organic layers are mandatory to completely partition out residual DMF, which would otherwise co-elute and disrupt downstream purification[3].

Step 4: Desiccation and Isolation

-

Action: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography (Heptane/EtOAc)[3].

-

Causality & E-E-A-T Insight: Na₂SO₄ chemically binds residual water dissolved in the organic phase, preventing the hydrolysis of the product or the formation of azeotropes during rotary evaporation. The resulting product is typically isolated as a solid or viscous oil, ready for spectroscopic validation (NMR/LC-MS)[3].

Downstream Applications in Drug Development

The C4-nitro group of 1-(4-chlorobenzyl)-4-nitro-1H-pyrazole is rarely the final functional group in an API. Instead, it acts as a robust synthetic placeholder. In medicinal chemistry, this scaffold is routinely subjected to reduction to yield 1-(4-chlorobenzyl)-1H-pyrazol-4-amine [4].

This reduction is typically achieved via catalytic hydrogenation (Pd/C and H₂ gas) or microwave-assisted transfer hydrogenation using cyclohexene and Pd/C[4]. The resulting C4-amine is a highly reactive nucleophile, frequently utilized to synthesize potent kinase inhibitors, adenosine A1/A2A receptor antagonists, and complex pyrazolo[4,3-d]pyrimidine cores[4].

Pharmacophore mapping of the reduced scaffold interacting with target receptor binding sites.

Pharmacophore Rationale

-

The 4-Chlorobenzyl Motif: Projects into deep hydrophobic pockets of target proteins. The chlorine atom specifically enables halogen bonding and enhances the metabolic stability of the benzylic position against cytochrome P450-mediated oxidation.

-

The Pyrazole Core: The N2 nitrogen acts as a critical hydrogen bond acceptor, often interacting with the hinge region backbone of kinases.

-

The C4-Amine (Post-Reduction): Serves as an essential conjugation point for coupling with isothiocyanates (forming thioureas) or carboxylic acids (forming amides), extending the molecule into solvent-exposed regions or secondary binding pockets[4].

References

1.[1] Title: 1-(4-CHLOROBENZYL)-4-NITRO-1H-PYRAZOLE AldrichCPR Source: Sigma-Aldrich URL:

2.[2] Title: 1-[(4-Chlorophenyl)methyl]-4-nitro-1H-pyrazole Source: Sapphire Bioscience URL:

3.[3] Title: Regioselective and Guided C–H Activation of 4-Nitropyrazoles Source: The Journal of Organic Chemistry - ACS Publications URL:

4.[4] Title: The role of 5-arylalkylamino- and 5-piperazino- moieties on the 7-aminopyrazolo[4,3-d]pyrimidine core in affecting adenosine A1 and A2A receptor affinity and selectivity profiles Source: Taylor & Francis URL:

Sources

Preliminary Toxicity Screening of 1-(4-chlorobenzyl)-4-nitro-1H-pyrazole: A Tiered In Vitro Framework

Executive Summary

The transition of a novel small molecule from a synthetic hit to a viable lead candidate requires rigorous early-stage safety profiling[1]. The compound 1-(4-chlorobenzyl)-4-nitro-1H-pyrazole presents a unique structural profile that necessitates a highly targeted, mechanism-driven toxicity screening strategy. While the pyrazole core is a privileged scaffold in medicinal chemistry, the presence of a 4-nitro group introduces a well-documented risk for genotoxicity via enzymatic bioactivation[2]. Concurrently, the 4-chlorobenzyl moiety increases the molecule's lipophilicity (LogP), raising the probability of hepatic accumulation and cytochrome P450 (CYP450)-mediated hepatotoxicity[3].

This whitepaper outlines a tiered, self-validating in vitro screening protocol designed to systematically de-risk this compound, ensuring that subsequent in vivo Good Laboratory Practice (GLP) toxicology studies are built on a foundation of robust mechanistic data[4].

Structural Toxicology & Mechanistic Rationale

Before deploying empirical assays, it is critical to understand the causality behind the expected toxicological liabilities. The structural features of 1-(4-chlorobenzyl)-4-nitro-1H-pyrazole dictate the selection of our screening assays.

The Nitroaromatic Liability: Bioactivation and Genotoxicity

Nitroheterocycles are notorious for their mutagenic potential. The toxicity is rarely caused by the parent compound itself; rather, it is driven by the bioreduction of the nitro group (-NO2) by flavoenzymes such as bacterial nitroreductases (NTR) or mammalian NAD(P)H:quinone oxidoreductase 1 (NQO1)[5].

This reduction occurs via single- or two-electron transfer pathways, generating highly reactive intermediates:

-

Nitro Radical Anions : Induce oxidative stress via reactive oxygen species (ROS) generation.

-

Nitroso and Hydroxylamine Intermediates : Act as potent electrophiles that covalently bind to nucleophilic centers in DNA, causing base-pair substitutions or frameshift mutations[2].

Figure 1: Mechanism of nitro-group bioactivation leading to genotoxicity.

The Chlorobenzyl Liability: Lipophilicity and Hepatotoxicity

The addition of a halogenated benzyl group significantly increases the molecule's lipophilicity. While this aids in cellular permeability, highly lipophilic small molecules are prone to partitioning into the lipid-rich environment of the liver. Here, they can undergo extensive Phase I metabolism by CYP450 enzymes (e.g., CYP2E1, CYP3A4), potentially forming reactive quinone-imine-like intermediates or depleting intracellular glutathione (GSH), leading to direct hepatocyte necrosis[3].

Tiered In Vitro Screening Framework

To prevent false positives and isolate specific mechanisms of toxicity, we employ a multi-tiered approach[1].

Figure 2: Tiered in vitro toxicity screening workflow for small molecules.

Tier 1: Cytotoxicity & Hepatotoxicity Profiling

Objective: Establish the baseline cellular toxicity and evaluate liver-specific metabolic liabilities. Causality: HepG2 cells are chosen because they retain many poly-specific organic anion transporters and basal CYP activities, making them an ideal model for identifying lipophilicity-driven hepatotoxicity[3].

Step-by-Step Protocol:

-

Cell Seeding: Seed HepG2 (human hepatoma) cells at a density of 10,000 cells/well in a 96-well opaque plate. Allow 24 hours for adherence.

-

Compound Administration: Prepare a 10-point serial dilution of 1-(4-chlorobenzyl)-4-nitro-1H-pyrazole ranging from 0.1 µM to 100 µM. Ensure final DMSO concentration remains strictly below 0.5% to prevent solvent-induced cytotoxicity.

-

Incubation: Incubate the cells with the compound for 48 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Viability Quantification: Add CellTiter-Glo® reagent (an ATP-dependent luminescent assay). The reliance on ATP quantification provides a highly sensitive, self-validating measure of mitochondrial dysfunction and cell death.

-

CYP450 Inhibition Assay: In a parallel cell-free assay, incubate the compound with pooled Human Liver Microsomes (HLMs) and specific CYP probe substrates (e.g., midazolam for CYP3A4). Measure the depletion of the substrate via LC-MS/MS to calculate the IC50 of CYP inhibition.

Tier 2: Genotoxicity Assessment (Ames Test)

Objective: Determine if the 4-nitro-pyrazole core induces DNA mutations. Causality: Standard Salmonella strains possess highly active bacterial nitroreductases that aggressively reduce nitro groups, often resulting in a "false positive" for human risk, as mammalian nitroreduction is generally slower[2]. To create a self-validating system, we must run standard strains alongside nitroreductase-deficient strains.

Step-by-Step Protocol (OECD 471 Compliant):

-

Strain Selection: Utilize Salmonella typhimurium strains TA98 (frameshift mutations) and TA100 (base-pair substitutions). Crucially, include the nitroreductase-deficient isogenic strain TA98NR .

-

Metabolic Activation: Prepare test conditions both in the absence (-S9) and presence (+S9) of Aroclor 1254-induced rat liver S9 fraction to account for hepatic bioactivation.

-

Pre-Incubation Method: Mix the bacterial culture, the test compound (at 5 concentrations up to 5000 µ g/plate ), and the S9 mix (if applicable). Incubate at 37°C for 20 minutes before adding to top agar and pouring onto minimal glucose agar plates.

-

Incubation & Scoring: Incubate plates for 48–72 hours.

-

Validation Logic: If TA98 shows a >2-fold increase in revertant colonies but TA98NR does not, the genotoxicity is definitively proven to be an artifact of bacterial nitroreduction, providing a strong mechanistic defense for advancing the compound.

Tier 3: Cardiotoxicity (hERG Inhibition)

Objective: Assess the risk of delayed ventricular repolarization (QT prolongation), a common off-target effect for lipophilic aromatic small molecules[1].

Step-by-Step Protocol:

-

System Setup: Utilize Chinese Hamster Ovary (CHO) cells stably transfected with the human ether-a-go-go-related gene (hERG) potassium channel.

-

Electrophysiology: Using an automated patch-clamp system (e.g., QPatch), establish a whole-cell configuration.

-

Voltage Protocol: Apply a depolarizing prepulse to +20 mV followed by a repolarizing step to -50 mV to elicit the hERG tail current.

-

Compound Perfusion: Perfuse 1-(4-chlorobenzyl)-4-nitro-1H-pyrazole at concentrations from 1 µM to 30 µM. Measure the fractional block of the tail current to derive the IC50.

Quantitative Data Presentation & Interpretation

To facilitate rapid decision-making for drug development professionals, the expected liability thresholds for 1-(4-chlorobenzyl)-4-nitro-1H-pyrazole are structured below.

| Assay Category | Biological System | Key Endpoint | Safety Threshold | Expected Liability for 1-(4-chlorobenzyl)-4-nitro-1H-pyrazole |

| Cytotoxicity | HepG2 / HEK293 | IC50 (ATP depletion) | > 50 µM | Moderate : Chlorobenzyl lipophilicity may drive non-specific membrane toxicity. |

| Genotoxicity | TA98 / TA100 | Revertant Colonies | < 2x Vehicle Control | High : The 4-nitro group is highly susceptible to bacterial NTR bioactivation. |

| Mechanistic Genotox | TA98NR (NTR-deficient) | Revertant Colonies | < 2x Vehicle Control | Low : Removal of bacterial nitroreductase should abrogate the mutagenic effect. |

| Hepatotoxicity | Human Liver Microsomes | IC50 (CYP3A4/2D6) | > 10 µM | Moderate : Potential for CYP inhibition due to lipophilic aromatic ring binding. |

| Cardiotoxicity | CHO-hERG | IC50 (Tail current block) | > 10 µM | Low to Moderate : Dependent on the basicity and spatial geometry of the pyrazole. |

References

-

Building a Tiered Approach to In Vitro Predictive Toxicity Screening. nih.gov. 1

-

Regulatory Knowledge Guide for Small Molecules. nih.gov. 4

-

Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity. researchgate.net.2

-

Hepatoprotective potential of M3F, a benzimidazole pyrazole derivative. nih.gov. 3

-

Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes. mdpi.com. 5

Sources

Discovery and Characterization of 1-(4-Chlorobenzyl)-4-nitro-1H-pyrazole: A Foundational Pharmacophore in Modern Drug Design

Executive Summary

In the landscape of medicinal chemistry, the pyrazole ring is a privileged scaffold, heavily utilized in the design of kinase inhibitors, antimicrobial agents, and central nervous system (CNS) modulators. Among its derivatives, 1-(4-chlorobenzyl)-4-nitro-1H-pyrazole (CAS: 333311-65-2) stands out as a highly versatile, commercially available building block ().

This whitepaper provides an in-depth technical analysis of this compound. We explore the causality behind its structural design—specifically the metabolic shielding provided by the para-chlorobenzyl group—and detail the self-validating synthetic protocols required to synthesize and characterize this molecule. By understanding the physicochemical properties and downstream derivatization pathways of this intermediate, drug development professionals can effectively integrate it into complex lead-optimization campaigns.

Structural Rationale and Physicochemical Profiling

The architectural design of 1-(4-chlorobenzyl)-4-nitro-1H-pyrazole is highly deliberate, serving two primary functions in early-stage drug discovery:

-

The 4-Nitro Group as a Masked Amine: The nitro group is electronically deactivating, making the pyrazole ring stable during harsh upstream coupling reactions. Once the molecular framework is assembled, the nitro group can be cleanly reduced to an amine, opening the door for late-stage amide couplings or urea formations ()[1].

-

The para-Chlorobenzyl Moiety: The inclusion of a chlorine atom at the para position of the benzyl ring is a classic bioisosteric strategy. It blocks cytochrome P450-mediated para-hydroxylation, significantly extending the pharmacokinetic half-life of downstream drug candidates. Furthermore, the lipophilic nature of the chlorobenzyl group enhances cellular permeability.

Quantitative Data Summary

To facilitate compound tracking and computational modeling, the core physicochemical properties of the molecule are summarized below.

Table 1: Physicochemical Properties of 1-(4-chlorobenzyl)-4-nitro-1H-pyrazole

| Property | Value | Clinical / Synthetic Relevance |

| CAS Number | 333311-65-2 | Unique identifier for commercial sourcing. |

| Molecular Formula | C10H8ClN3O2 | Defines exact mass for HRMS validation. |

| Molecular Weight | 237.64 g/mol | Low molecular weight allows for downstream additions while staying within Lipinski's Rule of 5. |

| Hydrogen Bond Donors | 0 | Enhances passive membrane permeability. |

| Hydrogen Bond Acceptors | 3 | Allows for targeted interactions within kinase hinge regions. |

| Appearance | Off-white solid | Easy to handle, weigh, and crystallize. |

Chemical Synthesis and Mechanistic Pathways

The synthesis of N-benzyl pyrazoles is typically achieved via the base-mediated regioselective N-alkylation of 4-nitro-1H-pyrazole ()[2].

Mechanistic Causality

The reaction relies on the tautomeric nature of 4-nitro-1H-pyrazole. Treatment with a mild inorganic base, such as Potassium Carbonate (K₂CO₃), deprotonates the pyrazole nitrogen to form a highly nucleophilic pyrazolide anion.

-

Solvent Choice: N,N-Dimethylformamide (DMF) is the optimal solvent. As a polar aprotic solvent, DMF effectively solvates the potassium cation (K⁺), leaving the pyrazolide anion "naked" and highly reactive toward the electrophilic 4-chlorobenzyl chloride via an Sₙ2 mechanism.

-

Base Choice: While Sodium Hydride (NaH) can be used, K₂CO₃ is preferred for process chemistry because it is non-pyrophoric, easier to handle on a large scale, and minimizes the risk of side reactions ()[3].

Caption: Synthetic workflow for the base-mediated N-alkylation of 4-nitro-1H-pyrazole.

Reaction Optimization Data

Table 2: Base and Solvent Optimization for N-Alkylation

| Base (Equiv) | Solvent | Temp (°C) | Yield (%) | Mechanistic Observation |

| K₂CO₃ (1.5) | DMF | 80 | 95% | Optimal. Clean Sₙ2 inversion, easily scalable. |

| NaH (1.2) | THF | 0 to RT | 88% | Fast, but strict anhydrous conditions required. |

| Cs₂CO₃ (1.5) | MeCN | 80 | 92% | Excellent yield, but Cs₂CO₃ is cost-prohibitive at scale. |

| TEA (2.0) | DCM | RT | <20% | Organic base insufficiently strong for complete deprotonation. |

Experimental Protocols (Self-Validating Systems)

To ensure maximum trustworthiness and reproducibility, the following protocols have been engineered with built-in validation steps (e.g., specific workup washes to remove known impurities).

Protocol A: Synthesis of 1-(4-chlorobenzyl)-4-nitro-1H-pyrazole

-

Preparation: Charge a flame-dried 250 mL round-bottom flask with 4-nitro-1H-pyrazole (1.0 equiv, 10 mmol) and anhydrous DMF (20 mL, 0.5 M).

-

Deprotonation: Add anhydrous K₂CO₃ (1.5 equiv, 15 mmol) portion-wise at room temperature. Stir the suspension for 30 minutes. Validation: A slight color change to pale yellow indicates the formation of the pyrazolide anion.

-

Alkylation: Add 4-chlorobenzyl chloride (1.1 equiv, 11 mmol) dropwise via syringe.

-

Heating: Attach a reflux condenser and heat the reaction mixture to 80°C for 12 hours under an argon atmosphere ()[1].

-

Workup (Critical Step): Cool to room temperature and quench with crushed ice (50 g). Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 30 mL) . Causality: LiCl specifically partitions DMF into the aqueous phase, preventing solvent contamination in the final product.

-

Isolation: Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc, 4:1) to afford the product as an off-white solid.

Protocol B: Downstream Derivatization (Nitro Reduction)

To utilize this pharmacophore in drug discovery, the nitro group must be reduced to an amine.

-

Dissolution: Dissolve 1-(4-chlorobenzyl)-4-nitro-1H-pyrazole (5 mmol) in HPLC-grade Methanol (25 mL).

-

Catalyst Addition: Carefully add 10% Pd/C (0.1 equiv by weight) under a blanket of argon to prevent auto-ignition of the methanol.

-

Hydrogenation: Purge the flask with H₂ gas (vacuum/H₂ cycle × 3). Stir vigorously under a hydrogen balloon (1 atm) at room temperature for 4 hours.

-

Filtration: Filter the heterogeneous mixture through a tightly packed pad of Celite. Causality: Celite traps the pyrophoric palladium particles, ensuring a metal-free organic filtrate. Wash the pad with excess methanol.

-

Concentration: Evaporate the solvent to yield 1-(4-chlorobenzyl)-1H-pyrazol-4-amine, ready for immediate HATU-mediated amide coupling.

Caption: Downstream derivatization pathway from nitro-pyrazole to bioactive lead compound.

Conclusion

1-(4-chlorobenzyl)-4-nitro-1H-pyrazole is a highly strategic intermediate in medicinal chemistry. By leveraging the robust, scalable N-alkylation protocols outlined above, and understanding the causality behind the solvent and base selections, researchers can efficiently synthesize this building block. Its subsequent conversion into a functionalized amine provides a direct pathway to novel, metabolically stable therapeutic agents.

References

-

[3] Kim, J., et al. (2014). Catalytic C–H Allylation and Benzylation of Pyrazoles. The Journal of Organic Chemistry, ACS Publications. Retrieved from:[Link]

-

[1] Wulff, W. D., et al. (2014). Property- and Structure-Guided Discovery of a Tetrahydroindazole Series of Interleukin-2 Inducible T-Cell Kinase Inhibitors. Journal of Medicinal Chemistry, ACS Publications. Retrieved from:[Link]

-

[2] K., et al. (2014). Regioselective and Guided C–H Activation of 4-Nitropyrazoles. The Journal of Organic Chemistry, ACS Publications. Retrieved from:[Link]

Sources

A Comprehensive Technical Guide to the Theoretical DFT Analysis of 1-(4-chlorobenzyl)-4-nitro-1H-pyrazole

Abstract

This technical guide provides a comprehensive, in-depth protocol for the theoretical investigation of 1-(4-chlorobenzyl)-4-nitro-1H-pyrazole using Density Functional Theory (DFT). Pyrazole derivatives are a significant class of N-heterocyclic compounds with a wide spectrum of pharmacological activities.[1][2][3] Computational chemistry, particularly DFT, offers a powerful, cost-effective, and accurate methodology for elucidating the molecular properties that govern the bioactivity and chemical reactivity of such compounds.[4][5] This guide details a complete computational workflow, from initial molecular modeling and geometry optimization to the analysis of electronic structure and vibrational properties. We will explore the causality behind the selection of the B3LYP functional combined with the 6-311++G(d,p) basis set, a level of theory well-suited for organic molecules containing heteroatoms and halogens.[6][7] The core analyses, including Frontier Molecular Orbital (FMO) theory, Molecular Electrostatic Potential (MEP) mapping, and vibrational frequency calculations, are explained in detail. The objective is to furnish researchers, scientists, and drug development professionals with a robust framework for predicting the structural, electronic, and spectroscopic characteristics of 1-(4-chlorobenzyl)-4-nitro-1H-pyrazole, thereby providing critical insights for rational drug design and materials science applications.[8][9]

Introduction: The Intersection of Pyrazole Chemistry and Computational Science

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a vast range of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and antitumor properties.[1][2][10] The specific molecule of interest, 1-(4-chlorobenzyl)-4-nitro-1H-pyrazole, combines this active core with a 4-chlorobenzyl group and a nitro group—moieties known to modulate lipophilicity, electronic properties, and receptor binding interactions. The nitro group, in particular, is a strong electron-withdrawing group that can significantly influence the molecule's reactivity and potential biological mechanisms.[11]

Understanding the three-dimensional structure and electronic landscape of this molecule is paramount to predicting its behavior in a biological system. While experimental techniques like X-ray crystallography and NMR spectroscopy are indispensable, computational methods provide a complementary and predictive lens into molecular properties.[1][8] Density Functional Theory (DFT) has emerged as a leading computational method, striking an optimal balance between accuracy and computational cost for systems of pharmaceutical interest.[4][12][13] DFT allows us to model the electronic structure of molecules with high precision, yielding invaluable data on molecular geometry, stability, and reactivity.[5][14]

This guide presents a self-contained and validated protocol for conducting a thorough DFT analysis of 1-(4-chlorobenzyl)-4-nitro-1H-pyrazole. Our objective is to move beyond a simple list of steps, instead providing a scientifically grounded narrative that explains the rationale behind each methodological choice. By the end of this document, the reader will be equipped to perform and interpret DFT calculations to derive key molecular descriptors, including:

-

Optimized Molecular Geometry: The most stable 3D conformation.

-

Electronic Properties: The distribution of electrons and energy levels that dictate reactivity.

-

Spectroscopic Signatures: The theoretical vibrational frequencies corresponding to an IR spectrum.

Theoretical Background: The Principles of Density Functional Theory (DFT)

At its core, quantum chemistry aims to solve the time-independent Schrödinger equation to describe the electronic structure of a molecule.[15] However, for multi-electron systems, exact solutions are computationally intractable. DFT provides an elegant and efficient alternative. Instead of calculating the complex many-electron wavefunction, DFT is based on the principle that the ground-state energy and all other molecular properties are a unique functional of the electron density (ρ(r)).[4][14] This simplifies the problem from a 3N-dimensional function (where N is the number of electrons) to a 3-dimensional function, the electron density.

The practical implementation of DFT relies on the Kohn-Sham approach, which uses a fictitious system of non-interacting electrons to approximate the electron density of the real system. The accuracy of a DFT calculation hinges on two key components:

-

The Exchange-Correlation (XC) Functional: This term accounts for the complex quantum mechanical effects of electron exchange and correlation. There are many XC functionals available, ranging from simpler Local Density Approximations (LDA) to more sophisticated Generalized Gradient Approximations (GGA) and hybrid functionals.[4] For this guide, we select the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. B3LYP is renowned for its excellent performance across a wide range of organic molecules, providing reliable thermochemistry and geometric structures, making it a "workhorse" of computational chemistry.[13][16]

-

The Basis Set: A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and complexity of the basis set determine the accuracy with which the orbitals can be represented.[17] We have chosen the 6-311++G(d,p) basis set. Let's deconstruct this choice:

-

6-311G: This is a triple-zeta basis set, meaning it uses three functions to describe each valence atomic orbital, offering a high degree of flexibility and accuracy.

-

++: These two plus signs indicate the addition of diffuse functions for both heavy atoms and hydrogen atoms. Diffuse functions are crucial for accurately describing systems with lone pairs, anions, or electron-withdrawing groups like the nitro group, as they allow for a more realistic representation of electron density far from the nucleus.

-

(d,p): These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). Polarization functions allow orbitals to change shape and "polarize" in the presence of other atoms, which is essential for describing chemical bonds accurately, especially in cyclic and sterically complex systems.[18]

-

The combination of B3LYP/6-311++G(d,p) represents a high-level, well-validated theoretical model that provides a robust balance between computational expense and accuracy for the molecule .[6][7]

Methodology: A Step-by-Step Computational Protocol

This section outlines the complete workflow for the DFT analysis of 1-(4-chlorobenzyl)-4-nitro-1H-pyrazole. All calculations can be performed using computational chemistry software packages like Gaussian, ORCA, or Q-Chem, with visualization handled by programs such as GaussView or Chemcraft.

Caption: Figure 1: Computational Workflow for DFT Analysis.

Step 1: Molecular Structure Preparation

The initial step involves constructing the 3D molecular structure of 1-(4-chlorobenzyl)-4-nitro-1H-pyrazole. This is done using a molecular builder. Standard bond lengths and angles are acceptable for the initial guess, as the subsequent optimization step will refine the geometry to its lowest energy state.

Step 2: Geometry Optimization

The purpose of geometry optimization is to find the molecular conformation that corresponds to a minimum on the potential energy surface. This is the most stable, or "relaxed," structure of the molecule.

-

Protocol:

-

Load the initial structure into the calculation software.

-

Specify the level of theory: B3LYP/6-311++G(d,p) .

-

Initiate the geometry optimization calculation. The algorithm will iteratively adjust the positions of the atoms until the forces on them are negligible and the energy is minimized.

-

Step 3: Vibrational Frequency Analysis

A frequency calculation must be performed on the optimized geometry. This step is a critical self-validation of the protocol.[19]

-

Causality: The calculation determines the normal vibrational modes of the molecule. For a structure to be a true energy minimum, all calculated vibrational frequencies must be real (positive numbers). The presence of one or more imaginary frequencies indicates that the structure is a transition state or a saddle point, not a stable minimum, and requires further optimization.[19][20]

-

Protocol:

-

Use the optimized coordinates from Step 2 as input.

-

Perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p) ).

-

Confirm that the output lists zero imaginary frequencies. The output will also provide the theoretical IR spectrum, which can be analyzed later.

-

Step 4: Single-Point Energy and Electronic Property Calculation

With the validated optimized geometry, a final single-point energy calculation is performed to generate the data files needed for analyzing the electronic properties. This calculation uses the final, stable geometry and does not alter it. From this output, we extract the crucial information for FMO and MEP analysis.

Results and Discussion: Interpreting the Computational Data

This section details how to interpret the key outputs from the DFT calculations.

Caption: Figure 2: Relationship between DFT outputs and chemical insights.

Optimized Molecular Geometry

The primary output is the set of Cartesian coordinates for the lowest-energy structure. From this, we can analyze key structural parameters.

| Parameter | Description | Expected Significance |

| Bond Lengths | Distances between bonded atoms (e.g., C-N, N-O, C-Cl). | Provides insight into bond order and strength. |

| Bond Angles | Angles formed by three consecutive atoms (e.g., C-N-C). | Defines the local geometry and steric strain. |

| Dihedral Angles | Torsional angles defining the rotation around bonds. | Determines the overall 3D shape and conformation, such as the twist between the pyrazole and phenyl rings. |

These parameters should be presented in a clear table. The dihedral angle between the plane of the pyrazole ring and the chlorobenzyl ring is particularly important, as it defines the molecule's overall spatial arrangement and can influence how it fits into a receptor's active site.

Frontier Molecular Orbital (FMO) Analysis

The FMO theory is a cornerstone of chemical reactivity.[21] It focuses on the HOMO (Highest Occupied Molecular Orbital) and the LUMO (Lowest Unoccupied Molecular Orbital) .[22][23]

-

HOMO: This orbital acts as the electron donor. A higher HOMO energy corresponds to a greater ability to donate electrons, indicating a more reactive nucleophile.[24]

-

LUMO: This orbital acts as the electron acceptor. A lower LUMO energy signifies a greater ability to accept electrons, indicating a more reactive electrophile.[21][22]

-

HOMO-LUMO Energy Gap (ΔE): The difference in energy between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical descriptor of molecular stability and reactivity. A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.[23][25]

Data Presentation: A table should summarize the calculated energies. Visualizations of the HOMO and LUMO electron density distributions are essential. For 1-(4-chlorobenzyl)-4-nitro-1H-pyrazole, we would expect the HOMO to be localized primarily on the electron-rich pyrazole and chlorophenyl rings, while the LUMO would be heavily concentrated on the electron-withdrawing nitro group, indicating its role as the primary electrophilic center.

| Property | Calculated Value (eV) | Significance |

| EHOMO | Value | Electron-donating ability |

| ELUMO | Value | Electron-accepting ability |

| ΔE (Energy Gap) | Value | Chemical reactivity and kinetic stability |

Molecular Electrostatic Potential (MEP) Analysis

The MEP is a 3D map of the electrostatic potential on the surface of a molecule.[26] It is an invaluable tool for identifying the distribution of charge and predicting sites for intermolecular interactions.[27][28] The MEP surface is color-coded:

-

Red/Yellow: Regions of negative electrostatic potential, indicating electron-rich areas. These are susceptible to electrophilic attack and are favorable sites for hydrogen bond accepting.[26][29]

-

Blue: Regions of positive electrostatic potential, indicating electron-poor areas. These are susceptible to nucleophilic attack and are favorable sites for hydrogen bond donating.[29][30]

-

Green: Regions of neutral or near-zero potential.

For our target molecule, the MEP map would predictably show strong negative potential (red) around the oxygen atoms of the nitro group, making them primary sites for interacting with hydrogen bond donors or positive centers in a receptor. Positive potential (blue) would be expected around the hydrogen atoms of the pyrazole and phenyl rings.

Vibrational Frequency Analysis

As established, the primary role of this calculation is to confirm the optimized structure as a true minimum.[19] Additionally, it provides a theoretical prediction of the molecule's infrared (IR) spectrum.[31]

-

Protocol: The calculated frequencies are typically scaled by a factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and other systematic errors in the computational method, allowing for a more accurate comparison with experimental IR spectra.[31]

-

Data Presentation: A table listing the most significant scaled vibrational frequencies and their corresponding assignments is highly informative.

| Scaled Frequency (cm-1) | Assignment |

| ~3100-3000 | Aromatic C-H stretch |

| ~1550-1500 | Asymmetric N-O stretch (nitro group) |

| ~1350-1300 | Symmetric N-O stretch (nitro group) |

| ~1100-1000 | C-Cl stretch |

Conclusion

This guide has detailed a robust and scientifically validated workflow for the theoretical analysis of 1-(4-chlorobenzyl)-4-nitro-1H-pyrazole using Density Functional Theory at the B3LYP/6-311++G(d,p) level. By following this protocol, researchers can obtain reliable predictions of the molecule's three-dimensional structure, electronic properties, and vibrational spectrum.

The key insights derived from this analysis—the precise molecular geometry, the localization and energy of frontier molecular orbitals, and the topography of the molecular electrostatic potential—provide a fundamental understanding of the molecule's intrinsic properties. The HOMO-LUMO gap serves as a powerful indicator of chemical reactivity, while the MEP map illuminates the specific sites through which the molecule is likely to engage in intermolecular interactions, such as hydrogen bonding or electrostatic contacts within a protein's active site. This information is invaluable for the rational design of new pyrazole-based therapeutic agents, allowing for hypothesis-driven modifications to enhance potency, selectivity, and pharmacokinetic properties.

References

- Synthesis, characterization and DFT study of a new family of pyrazole derivatives. (n.d.).

- Rowan, S. (n.d.). Quantum Chemistry in Drug Discovery. Rowan University.

- Methods of Quantum Chemical Calculations in Drug Discovery and Applications. (n.d.). Research and Reviews: Open Access Journals.

- Understanding HOMO and LUMO in Chemistry. (n.d.). Ossila.

- Ghahremanpour, M. M., et al. (2024). Quantum mechanics in drug design: Progress, challenges, and future frontiers. Protein Science.

- Otsuka, T., et al. (2022).

- Synthesis and DFT Calculation of Novel Pyrazole Deriv

- Al-Ayed, A. S., et al. (2025). Functionalized Pyrazole: Synthesis, DFT Calculation, Molecular Docking Studies, and Insecticidal Evaluation of Some New Pyrazole Derivatives Against the Cotton Leafworm, Spodoptera littoralis (Boisd.). PubMed.

- Adeshina, B., et al. (2017). Quantum mechanics implementation in drug-design workflows: does it really help?. PMC.

- Molecular Electrostatic Potential (MEP). (n.d.). University of Regensburg.

- Gadre, S. R., et al. (2023). Molecular Electrostatic Potential Topology Analysis of Noncovalent Interactions. Accounts of Chemical Research.

- Politzer, P., et al. (2010). Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. PMC.

- Agrawal, P., & Weaver, S. (2025).

- Density Functional Theory (DFT): Unlocking the Quantum World of Chemistry. (2025). ChemCopilot.

- Shaheen, R. (2022). Role of DFT in Drug Design: A Mini Review. Longdom Publishing.

- In-Depth Computational Analysis of Nitro-Containing Compounds: Reactivity, Molecular and Electronic Properties. (2025).

- Assessing Reactivity with LUMO and HOMO Energy Gap. (n.d.). WuXi Chemistry.

- Politzer, P., et al. (2024). A Revival of Molecular Surface Electrostatic Potential Statistical Quantities: Ionic Solids and Liquids. MDPI.

- El-Sayed, N. F., et al. (2023). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. PMC.

- Gadre, S. R., & Shirsat, R. N. (2014). Electrostatic Potential Topology for Probing Molecular Structure, Bonding and Reactivity. PMC.

- Density-Functional Theory Applications in Computational Medicinal Chemistry. (2025).

- Vibration Analysis: FFT, PSD, and Spectrogram Basics. (n.d.). enDAQ.

- LUMO Analysis for Nucleophilic Reactions. (n.d.). WuXi Biology.

- Shawali, A. S., et al. (2018).

- Liu, Y., et al. (2025).

- Al-Matar, H. M., et al. (2001). A Computational Study of the Interactions among the Nitro Groups in Octanitrocubane. The Journal of Physical Chemistry A.

- Martinez-Alvarez, R., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC.

- HOMO and LUMO. (n.d.). Wikipedia.

- McBride, J. M. (2009). Chemical Reactivity: SOMO, HOMO, and LUMO. Open Yale Courses.

- K-A, K., & K, S. (2019). Periodic DFT Calculations—Review of Applications in the Pharmaceutical Sciences. PMC.

- Considerations for DFT Frequency Calculations. (2018).

- Wagner, J., et al. (2026).

- Analytical determination of some nitro compounds of biological significance by electrochemical techniques. (n.d.).

- Density Functional Theory Investigation on the Molecular Structure and Vibrational Spectra of Triclosan. (2026). Spectroscopy Online.

- Vibrational Analysis in Gaussian. (1999). Gaussian, Inc..

- Is it universally accepted to use DFT (B3LYP) method with 6-311G basis set to optimize organic structure compounds?. (2020).

-

5-Benzo[8][32]dioxol-5-yl-3-(4-chlorophenyl)-1-methyl-1H-pyrazole. (n.d.). Organic Syntheses.

- Thermochemical Parameters by DFT/B3LYP with 6-311++G (d,p) basis set. (n.d.).

- Basis set effects on calculated geometries: 6-311++G** vs. aug-cc-pVDZ. (2005). PubMed.

- Naimi, A., et al. (2017).

- ubiquity of B3LYP/6-31G. (2016). Reddit.

- Naimi, A., et al. (2018).

- Comment on “Benchmarking Basis Sets for Density Functional Theory Thermochemistry Calculations”. (2024).

- 1-(4-chlorobenzyl)-4-nitro-1h-pyrazole. (n.d.). PubChemLite.

- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). Journal of Drug Delivery and Therapeutics.

- Al-Omair, M. A., et al. (2022). Synthesis, crystal structure, spectroscopic characterization, Hirshfeld surface analysis, DFT calculation and molecular modeling studies of 1-(4-Nitro-phenyl)-3,5-di-thiophen-2-yl-1H-pyrazole. Taylor & Francis Online.

- Abood, N. A., et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research.

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 4. longdom.org [longdom.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Basis set effects on calculated geometries: 6-311++G** vs. aug-cc-pVDZ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rroij.com [rroij.com]

- 9. Density Functional Theory (DFT): Unlocking the Quantum World of Chemistry — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 10. pubs.aip.org [pubs.aip.org]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 13. reddit.com [reddit.com]

- 14. mdpi.com [mdpi.com]

- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 16. jocpr.com [jocpr.com]

- 17. Quantum Chemistry in Drug Discovery | Rowan [rowansci.com]

- 18. researchgate.net [researchgate.net]

- 19. Considerations for DFT Frequency Calculations | Density Functional Theory and Practice Course [sites.psu.edu]

- 20. gaussian.com [gaussian.com]

- 21. wuxibiology.com [wuxibiology.com]

- 22. ossila.com [ossila.com]

- 23. HOMO and LUMO - Wikipedia [en.wikipedia.org]

- 24. CHEM 125a - Lecture 15 - Chemical Reactivity: SOMO, HOMO, and LUMO | Open Yale Courses [oyc.yale.edu]

- 25. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 26. MEP [cup.uni-muenchen.de]

- 27. Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects: statistical analysis and applications - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 28. pubs.acs.org [pubs.acs.org]

- 29. A Revival of Molecular Surface Electrostatic Potential Statistical Quantities: Ionic Solids and Liquids [mdpi.com]

- 30. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 31. DFT meets Bayesian inference: creating a framework for the assignment of calculated vibrational frequencies - Digital Discovery (RSC Publishing) DOI:10.1039/D5DD00453E [pubs.rsc.org]

- 32. researchgate.net [researchgate.net]

A Technical Guide to Characterizing the Binding Affinity of 1-(4-chlorobenzyl)-4-nitro-1H-pyrazole

An In-Depth Methodological Whitepaper for Drug Discovery Professionals

Executive Summary

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities.[1][2] The novel compound, 1-(4-chlorobenzyl)-4-nitro-1H-pyrazole, represents a promising candidate for investigation, combining the established pyrazole core with a 4-chlorobenzyl group, known to influence electronic and steric properties, and a nitro group.[3] A critical step in evaluating any new chemical entity is the rigorous characterization of its binding affinity to putative protein targets. This guide provides a comprehensive, in-depth framework for researchers, scientists, and drug development professionals to systematically determine the binding affinity of this compound. We will move from initial target identification strategies to the application of gold-standard biophysical techniques and complementary computational methods, ensuring a robust and reliable characterization of the molecule's interaction profile.

Introduction: The Scientific Rationale

While specific biological data for 1-(4-chlorobenzyl)-4-nitro-1H-pyrazole is not yet publicly documented, the pyrazole moiety is a well-established pharmacophore with a wide spectrum of pharmacological activities, including roles as anticancer, anti-inflammatory, and antimicrobial agents.[2][4] Many pyrazole derivatives exert their effects by inhibiting key proteins, particularly kinases.[4][5] Therefore, a newly synthesized derivative like this warrants a thorough investigation into its potential protein interactions.

Binding affinity, quantified by the equilibrium dissociation constant (K_D), is a fundamental parameter in drug discovery. It dictates the concentration of a compound required to form a significant number of drug-target complexes, which in turn drives the pharmacological response. A comprehensive understanding of binding affinity, alongside kinetic parameters (k_on and k_off), provides invaluable insights for lead optimization and structure-activity relationship (SAR) studies. This guide outlines a multi-pronged strategy to elucidate these critical parameters.

The Workflow: A Multi-Modal Approach to Affinity Determination

A robust assessment of binding affinity is not reliant on a single method. Instead, it involves a logical progression of computational prediction and orthogonal experimental validation. This ensures that the data is both accurate and contextually understood.

Caption: High-level workflow for characterizing ligand-protein binding affinity.

Computational Prediction of Target Interaction

Before committing to resource-intensive wet-lab experiments, computational methods can provide valuable hypotheses about potential protein targets and the stability of the interaction.

Molecular Docking

Molecular docking is a powerful computational tool used to predict the preferred binding mode and affinity of a ligand to a protein target.[6] For pyrazole derivatives, which are known kinase inhibitors, a logical starting point is to dock 1-(4-chlorobenzyl)-4-nitro-1H-pyrazole against a panel of kinase crystal structures.[5]

Causality Behind the Choice: Docking provides a rapid, cost-effective method to screen a large number of potential targets. The resulting binding scores and predicted poses allow for the prioritization of proteins for subsequent experimental validation. It helps answer the question: "Does the molecule fit sterically and electrostatically into the binding site of this protein?"

Protocol: Molecular Docking Workflow

-

Ligand Preparation:

-

Draw the 2D structure of 1-(4-chlorobenzyl)-4-nitro-1H-pyrazole.

-

Convert the 2D structure to a 3D conformation.

-

Perform energy minimization using a suitable force field (e.g., MMFF94).

-

Assign partial charges.

-

-

Macromolecule Preparation:

-

Obtain the crystal structure of the target protein from the Protein Data Bank (PDB).

-

Remove water molecules and any co-crystallized ligands.

-

Add polar hydrogen atoms.

-

Assign atomic charges.

-

-

Grid Generation:

-

Define the binding site (active site) on the protein. This is typically based on the location of a known co-crystallized inhibitor.

-

Generate a grid box that encompasses this entire binding site.

-

-

Docking Execution:

-

Run the docking algorithm (e.g., using AutoDock, Glide, or GOLD) to explore possible binding poses of the ligand within the defined grid box.[7]

-

The program will score and rank the poses based on a scoring function that estimates binding free energy.

-

-

Analysis:

-

Analyze the top-ranked poses. Examine key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking.

-

A lower binding energy score generally indicates a more favorable interaction.[4]

-

Biophysical Determination of Binding Affinity

Following computational prediction, direct measurement of binding is essential. Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are considered gold-standard, label-free techniques that provide complementary information.[8]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event.[9] This allows for the determination of the binding affinity (K_D), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment, providing a complete thermodynamic profile of the interaction.

Causality Behind the Choice: ITC is the only technique that directly measures the heat of binding, providing a true in-solution measurement without modification or immobilization of the interactants. The thermodynamic data it yields (enthalpy vs. entropy-driven binding) is invaluable for understanding the forces driving the interaction, which is critical for rational drug design.

Detailed Protocol: ITC Experiment

-

Sample Preparation (Self-Validating System):

-

Express and purify the target protein to >95% purity.

-

Prepare a concentrated stock solution of 1-(4-chlorobenzyl)-4-nitro-1H-pyrazole in 100% DMSO.

-

Prepare the final assay buffer. Crucially, dialyze the protein extensively against this assay buffer.

-

Dissolve the compound in the final dialysis buffer, ensuring the final DMSO concentration is identical between the protein solution (in the cell) and the compound solution (in the syringe) to minimize buffer mismatch artifacts. A final DMSO concentration of 1-2% is generally well-tolerated.

-

Degas both solutions thoroughly immediately before the experiment.

-

-

Instrument Setup:

-

Set the experimental temperature (e.g., 25°C).

-

Load the protein solution into the sample cell (typically 10-20 µM).

-

Load the compound solution into the injection syringe (typically 15-20 times the protein concentration).[10]

-

-

Titration:

-

Perform an initial small injection (e.g., 0.5 µL) to account for diffusion during equilibration; this data point is typically discarded.[11]

-

Proceed with a series of injections (e.g., 20-30 injections of 1.5-2.0 µL) with sufficient spacing to allow the signal to return to baseline.

-

-

Control Experiment:

-

To obtain the heat of dilution, perform a control titration by injecting the compound solution from the syringe into the sample cell containing only the assay buffer.

-

-

Data Analysis:

-

Subtract the heats of dilution (from the control experiment) from the raw binding data.

-

Integrate the area under each injection peak to determine the heat change per injection.

-

Plot the heat change (kcal/mol) against the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) to calculate K_D, n, and ΔH. ΔG and ΔS can then be calculated using the equation: ΔG = -RTln(K_A) = ΔH - TΔS (where K_A = 1/K_D).

-

Caption: Thermodynamic parameters derived from a single ITC experiment.

Surface Plasmon Resonance (SPR)

SPR is a powerful optical technique for monitoring binding events in real-time.[12] It measures changes in the refractive index at the surface of a sensor chip where one molecule (the ligand, typically the protein) is immobilized. An interacting partner (the analyte, the small molecule) is flowed over the surface.

Causality Behind the Choice: The primary advantage of SPR is its ability to provide kinetic data—the association rate constant (k_on) and the dissociation rate constant (k_off).[13] The ratio of these rates (k_off/k_on) provides the K_D. This kinetic information is crucial, as two compounds can have the same affinity (K_D) but vastly different kinetic profiles (e.g., a fast-on/fast-off compound vs. a slow-on/slow-off compound), which has significant implications for their in vivo efficacy.

Detailed Protocol: SPR Experiment

-

Protein Immobilization (Self-Validating System):

-

Select a sensor chip (e.g., a CM5 chip for amine coupling).

-

Activate the carboxymethylated dextran surface using a mixture of EDC and NHS.

-

Immobilize the target protein to the surface via covalent amine coupling. It is critical to find conditions (pH, buffer) that do not compromise protein activity.[14]

-

Deactivate any remaining active esters using ethanolamine.

-

Validation Step: To ensure the immobilized protein is active, inject a known binding partner (if one exists) or perform an activity assay on-chip.

-

-

Assay Development:

-

Prepare a series of dilutions of 1-(4-chlorobenzyl)-4-nitro-1H-pyrazole in a suitable running buffer (e.g., HBS-EP+), keeping the DMSO concentration constant across all samples.

-

Include several buffer-only injections (blanks) for double referencing.

-

-

Kinetic/Affinity Analysis:

-

Inject the different concentrations of the compound over the protein-immobilized surface (and a reference surface) in a cycle that includes:

-

Association Phase: Compound is injected and binding is observed.

-

Dissociation Phase: Running buffer replaces the compound solution, and dissociation is observed.

-

Regeneration Step: A specific solution (e.g., low pH glycine) is injected to remove any remaining bound compound, preparing the surface for the next cycle.

-

-

-

Data Analysis:

-

The raw data (sensorgram) plots response units (RU) versus time.

-

Perform double referencing by subtracting the signal from the reference channel and the average of the buffer blank injections. This corrects for bulk refractive index changes and instrument drift.

-

Fit the processed sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine k_on and k_off.

-

Calculate the K_D from the kinetic rate constants (K_D = k_off / k_on).

-

Alternatively, for steady-state affinity, plot the response at equilibrium against the compound concentration and fit to a saturation binding model.

-

Data Integration and Interpretation

Obtaining data from multiple orthogonal techniques is the cornerstone of a trustworthy analysis. The values for K_D from ITC, SPR, and the predicted binding energy from docking should be critically compared.

| Parameter | Molecular Docking | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) |

| Primary Output | Binding Pose & Score | K_D, ΔH, ΔS, Stoichiometry (n) | k_on, k_off, K_D |

| Nature of Assay | In Silico (Prediction) | In-Solution (Thermodynamics) | Surface-Based (Kinetics) |

| Hypothetical K_D | N/A (provides energy score) | 1.2 µM | 0.95 µM |

| Key Insight | Plausible binding mode | Thermodynamic drivers | Binding & residence time |

Interpreting Discrepancies:

-

Docking vs. Experimental: Docking scores are predictions and may not perfectly correlate with experimental affinity due to protein flexibility, solvation effects, and scoring function inaccuracies. However, they provide an excellent structural hypothesis for the observed binding.

-

ITC vs. SPR: Minor differences in K_D are common due to the different nature of the assays (in-solution vs. surface-immobilized). Immobilization in SPR could slightly alter protein conformation. Conversely, discrepancies can also highlight potential issues, such as compound aggregation, which might be detected by one technique but not the other.[15]

Conclusion

Determining the binding affinity of a novel compound like 1-(4-chlorobenzyl)-4-nitro-1H-pyrazole is a systematic process that requires a blend of computational prediction and rigorous biophysical validation. By employing a workflow that begins with in silico screening to identify and prioritize targets, followed by detailed characterization using gold-standard techniques like ITC and SPR, researchers can build a comprehensive and reliable profile of their molecule's interactions. This multi-modal approach not only yields high-confidence affinity data but also provides deeper insights into the thermodynamic and kinetic drivers of binding, which are essential for advancing a compound through the drug discovery pipeline.

References

-

Nagatoishi, S., et al. (2014). Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. PubMed. [Link]

-

Bio-Rad Laboratories. (2013). Immobilization of Active Kinases for Small Molecule Inhibition Studies. Bio-Radiations. [Link]

-

Navratilova, I., & Hopkins, A. L. (2005). Kinetic studies of small molecule interactions with protein kinases using biosensor technology. PubMed. [Link]

-

ResearchGate. (n.d.). Comparison of results from surface plasmon resonance (SPR) and activity-based off-chip mobility shift assay. ResearchGate. [Link]

-

Wescott, N., & Liu, Y. (2018). Isothermal titration calorimetry studies of aptamer-small molecule interactions: practicalities and pitfalls. Aptamers. [Link]

-

Wescott, N., & Liu, Y. (2018). Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry. PubMed. [Link]

-

Giannetti, A. M., et al. (2021). Surface Plasmon Resonance Based Assay for the Detection and Characterization of Promiscuous Inhibitors. Journal of Medicinal Chemistry. [Link]

-

Velázquez-Campoy, A., & Freire, E. (n.d.). ISOTHERMAL TITRATION CALORIMETRY: THEORY AND PRACTICE. University of Zaragoza. [Link]

-

Swapna, B., & Aanandhi, M. V. (2021). Computational Development of Pyrazole Derivatives by Docking, Virtual Screening, and Admet Predictions. Turkish Online Journal of Qualitative Inquiry. [Link]

-

Chandra, et al. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. Bioinformation. [Link]

-

TA Instruments. (n.d.). Quick Start: Isothermal Titration Calorimetry (ITC). TA Instruments. [Link]

-

National Cancer Institute. (n.d.). Isothermal Titration Calorimetry (ITC) – iTC200. OSTR. [Link]

-

Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell. [Link]

-

Faria, J. V., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

-

Faria, J. V., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

-

Wang, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. [Link]

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 1-(4-Chlorobenzyl)-1H-pyrazole-4-carbonitrile () for sale [vulcanchem.com]

- 4. mdpi.com [mdpi.com]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. tojqi.net [tojqi.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. molbiolcell.org [molbiolcell.org]

- 9. Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. japtamers.co.uk [japtamers.co.uk]

- 11. tainstruments.com [tainstruments.com]

- 12. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. bioradiations.com [bioradiations.com]

- 14. Kinetic studies of small molecule interactions with protein kinases using biosensor technology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

Application Note: High-Fidelity Reduction of 1-(4-chlorobenzyl)-4-nitro-1H-pyrazole to its 4-Amino Congener

Introduction: The Significance of 4-Aminopyrazoles in Modern Drug Discovery

The pyrazole nucleus is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1] Within this privileged scaffold, 4-aminopyrazoles are particularly valuable building blocks for the synthesis of targeted therapeutics.[1][2] Their utility is exemplified by their incorporation into molecules designed as potent enzyme inhibitors, such as those targeting kinases, which are crucial in cancer and inflammation pathways.[1][3] The conversion of readily accessible 4-nitropyrazoles to their 4-amino counterparts is a pivotal transformation in the synthetic route to these high-value compounds.[4]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the selective reduction of 1-(4-chlorobenzyl)-4-nitro-1H-pyrazole. We will explore various methodologies, offering in-depth protocols and the rationale behind experimental choices to ensure both high yield and purity of the desired 4-amino derivative, a key intermediate for further elaboration in drug discovery programs.

Strategic Considerations for the Reduction of a Multifunctional Substrate

The reduction of 1-(4-chlorobenzyl)-4-nitro-1H-pyrazole presents a unique chemoselectivity challenge. The presence of a reducible nitro group, a potentially labile chlorobenzyl moiety, and the pyrazole ring necessitates a carefully chosen reduction method to avoid unwanted side reactions such as dehalogenation or ring modification. This guide will focus on two robust and widely applicable methods: catalytic hydrogenation and metal-mediated reduction, providing a comparative analysis to aid in selecting the optimal conditions for your specific needs.

Methodology 1: Catalytic Hydrogenation

Catalytic hydrogenation is a highly efficient and clean method for the reduction of nitro groups.[5] However, the choice of catalyst is critical to prevent the cleavage of the C-Cl bond on the benzyl ring.[6] While Palladium on carbon (Pd/C) is a common choice, it can sometimes promote dehalogenation.[6] Raney Nickel is often a safer alternative for halogenated substrates.[6]

Protocol 1: Catalytic Hydrogenation using Raney Nickel

This protocol details the reduction of 1-(4-chlorobenzyl)-4-nitro-1H-pyrazole using Raney Nickel under a hydrogen atmosphere.

Materials:

-

1-(4-chlorobenzyl)-4-nitro-1H-pyrazole

-

Raney Nickel (50% slurry in water)

-

Methanol (reagent grade)

-

Hydrogen gas (high purity)

-

Nitrogen gas (inert)

-

Celite® for filtration

-

Hydrogenation apparatus (e.g., Parr shaker or similar)

Procedure:

-

Reactor Setup: In a clean and dry hydrogenation vessel, add 1-(4-chlorobenzyl)-4-nitro-1H-pyrazole (1.0 eq).

-

Catalyst Addition: Under a gentle stream of nitrogen, carefully add Raney Nickel (approx. 10-20% by weight of the starting material). Safety Note: Raney Nickel is pyrophoric and should be handled with care, always kept wet with a solvent.

-

Solvent Addition: Add methanol to dissolve the substrate and create a slurry with the catalyst.

-

Inerting the System: Seal the hydrogenation vessel and purge the system with nitrogen gas several times to remove all oxygen.

-

Hydrogenation: Introduce hydrogen gas to the desired pressure (typically 50 psi).[5]

-

Reaction: Begin vigorous stirring and maintain the reaction at room temperature. Monitor the reaction progress by observing the hydrogen uptake.[7] The reaction is typically complete when hydrogen consumption ceases.

-

Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with nitrogen.

-

Filtration: Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Wash the Celite pad with methanol to ensure complete recovery of the product.[5]

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 1-(4-chlorobenzyl)-4-amino-1H-pyrazole. The product can be further purified by recrystallization or column chromatography if necessary.

Workflow for Catalytic Hydrogenation

Caption: Experimental workflow for catalytic hydrogenation.

Methodology 2: Metal-Mediated Reduction

Metal-mediated reductions, particularly with iron or tin(II) chloride, are classic and highly reliable methods for converting nitroarenes to anilines.[8] These methods are often lauded for their excellent chemoselectivity and tolerance of various functional groups, making them an attractive option for the target substrate.[8] The use of iron powder with an ammonium chloride additive in a mixed solvent system is a mild and effective choice.[8]

Protocol 2: Iron-Mediated Reduction in Ethanol/Water

This protocol describes the reduction using iron powder and ammonium chloride.

Materials:

-

1-(4-chlorobenzyl)-4-nitro-1H-pyrazole

-

Iron powder (<325 mesh)

-

Ammonium chloride (NH₄Cl)

-

Ethanol

-

Water

-

Celite® for filtration

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Ethyl acetate

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 1-(4-chlorobenzyl)-4-nitro-1H-pyrazole (1.0 eq), ethanol, and water (a common ratio is 3:1 to 5:1 ethanol:water).

-

Reagent Addition: Add ammonium chloride (approx. 4 eq) and iron powder (approx. 3-5 eq) to the stirred solution.[8]

-

Reaction: Heat the mixture to reflux. The reaction is often exothermic initially. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction mixture to room temperature.

-

Filtration: Filter the mixture through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with ethanol or ethyl acetate.[8]

-

Extraction: Remove the organic solvent from the filtrate under reduced pressure. Basify the remaining aqueous layer with a saturated solution of sodium bicarbonate to a pH of ~8. Extract the aqueous layer multiple times with ethyl acetate.

-

Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 1-(4-chlorobenzyl)-4-amino-1H-pyrazole. Further purification can be achieved through column chromatography.

Mechanism of Iron-Mediated Nitro Reduction

The reduction proceeds through a series of single-electron transfers (SET) from the iron metal surface to the nitro group. The resulting radical anion is then protonated by the aqueous medium. This sequence of electron transfer and protonation continues until the amine is formed.[8]

Caption: Simplified mechanism of nitro group reduction by iron.

Comparative Analysis of Reduction Methods

| Feature | Catalytic Hydrogenation (Raney Ni) | Iron-Mediated Reduction (Fe/NH₄Cl) |

| Chemoselectivity | Good, generally avoids dehalogenation with Raney Ni.[6] | Excellent, highly tolerant of other functional groups.[8][9] |

| Reaction Conditions | Room temperature, requires pressure equipment.[5] | Reflux temperature, standard glassware.[8] |

| Work-up | Simple filtration to remove catalyst.[5] | Filtration followed by extraction and basification.[8] |

| Safety | Requires handling of flammable H₂ gas and pyrophoric catalyst.[10] | Reagents are generally less hazardous. |

| Scalability | Readily scalable with appropriate equipment. | Scalable and cost-effective for large-scale synthesis.[11] |

Conclusion

The reduction of 1-(4-chlorobenzyl)-4-nitro-1H-pyrazole to its 4-amino derivative is a critical transformation for the synthesis of medicinally relevant compounds. Both catalytic hydrogenation with Raney Nickel and iron-mediated reduction offer effective and reliable pathways to the desired product. The choice between these methods will depend on the available equipment, scale of the reaction, and specific safety considerations of the laboratory. The iron/ammonium chloride method is often preferred for its operational simplicity and excellent chemoselectivity, while catalytic hydrogenation provides a clean and efficient alternative. By following the detailed protocols and considering the comparative data presented, researchers can confidently select and execute the optimal procedure for their synthetic needs.

References

-

Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

-

RSC Publishing. (2025). Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach. Retrieved from [Link]

-

RSC Publishing. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Retrieved from [Link]

-

ResearchGate. (2018). Which one is the best procedure for the reduction of aromatic nitro compounds?. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable. (2026). Sn2+ reduction. Retrieved from [Link]

-

OrgoSolver. (n.d.). Aromatic Reductions: Nitrobenzene → Aniline (Sn/HCl). Retrieved from [Link]

-

PMC. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Retrieved from [Link]

-

ResearchGate. (2019). Synthesis of 4‐aminopyrazolone amino acids. Reagents and reaction.... Retrieved from [Link]

- Google Patents. (n.d.). US3328465A - Process for the hydrogenation of nitro compounds.

-

Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

-

RSC Publishing. (2015). Synthesis of polysubstituted 4-aminopyrazoles and 4-hydroxypyrazoles from vinyl azides and hydrazines. Retrieved from [Link]

-

ResearchGate. (n.d.). Palladium-Containing Aminated Activated Carbons: Hydrogenation of Aromatic Nitro Compounds. Retrieved from [Link]

-

RSC Publishing. (2020). Tin(II) chloride dihydrate/choline chloride deep eutectic solvent: redox properties in the fast synthesis of N-arylacetamides and indolo(pyrrolo)[1,2-a]quinoxalines. Retrieved from [Link]

-

Wako. (n.d.). Hydrogenation (atmospheric pressure) with Pd/C. Retrieved from [Link]

-

PMC. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Retrieved from [Link]

-

Nature. (n.d.). A pyrazole ligand improves the efficiency of Mn-catalysts for transfer hydrogenation. Retrieved from [Link]

- Google Patents. (n.d.). US3736266A - Preparation of carbon supported palladium catalysts.

-

MDPI. (2013). Enaminonitriles in Heterocyclic Synthesis: A Route to 1,3-Diaryl-4-aminopyrazole Derivatives. Retrieved from [Link]

-

Targets in Heterocyclic Systems. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Retrieved from [Link]

- Google Patents. (n.d.). WO2017133942A1 - Catalytic hydrogenation process for preparing pyrazoles.

-

ACS Publications. (n.d.). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Retrieved from [Link]

-

Arkivoc. (n.d.). 194 recent advances in the synthesis of new pyrazole derivatives. Retrieved from [Link]

-

PMC. (n.d.). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2016). Continuous-flow synthesis of primary amines: Metal-free reduction of aliphatic and aromatic nitro derivatives with trichlorosilane. Retrieved from [Link]

- Google Patents. (n.d.). EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds.

-

IntechOpen. (2016). Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives. Retrieved from [Link]

-

PMC. (n.d.). Continuous-flow synthesis of primary amines: Metal-free reduction of aliphatic and aromatic nitro derivatives with trichlorosilane. Retrieved from [Link]

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis of polysubstituted 4-aminopyrazoles and 4-hydroxypyrazoles from vinyl azides and hydrazines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]